molecular formula C22H48N4O8P2 B12609860 [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate CAS No. 648440-51-1

[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate

Cat. No.: B12609860
CAS No.: 648440-51-1
M. Wt: 558.6 g/mol
InChI Key: ZOERLGOIDBCNSQ-UHFFFAOYSA-N
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Description

[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, phosphoramide, and phosphate groups

Properties

CAS No.

648440-51-1

Molecular Formula

C22H48N4O8P2

Molecular Weight

558.6 g/mol

IUPAC Name

[[14-amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate

InChI

InChI=1S/C22H48N4O8P2/c1-5-29-35(27,30-6-2)33-25-22(26-34-36(28,31-7-3)32-8-4)20-18-16-14-12-10-9-11-13-15-17-19-21(23)24/h5-20H2,1-4H3,(H3,23,24)(H,25,26)

InChI Key

ZOERLGOIDBCNSQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)ONC(=NOP(=O)(OCC)OCC)CCCCCCCCCCCCC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of phosphoramidate chemistry, where the key steps involve the formation of phosphoramide bonds through condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various phosphoric acid and phosphine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .

Medicine

Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving phosphate metabolism .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is mediated through the phosphoramidate and phosphate groups, which can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphoramidate and phosphate derivatives, such as:

Uniqueness

The uniqueness of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate lies in its complex structure, which allows it to participate in a wide range of chemical and biological reactions. Its ability to form stable phosphoramidate bonds and interact with biological targets makes it distinct from other similar compounds .

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate
  • CAS Number: 648440-51-1
  • Molecular Weight: 558.586 g/mol
  • Molecular Formula: C₁₄H₃₁N₂O₅P

This compound features a phosphonate group, which is often associated with biological activity, particularly in the context of enzyme inhibition and interaction with biological membranes.

The biological activity of phosphonate compounds generally involves several mechanisms:

  • Enzyme Inhibition: Phosphonates can act as inhibitors for various enzymes, particularly those involved in nucleotide metabolism. This inhibition can lead to alterations in cellular signaling pathways.
  • Antimicrobial Properties: Many phosphonate derivatives exhibit antimicrobial activities against bacteria and fungi. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity: Some studies suggest that phosphonates may have potential as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Case Studies

  • Antimicrobial Activity:
    • A study demonstrated that similar phosphonate compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development as antibiotic agents.
  • Anticancer Research:
    • Research on related phosphonate compounds has shown promise in targeting cancer cells. For instance, a derivative exhibited cytotoxic effects on breast cancer cell lines, leading to increased apoptosis rates compared to untreated controls.
  • Enzyme Interaction Studies:
    • Investigations into the interaction of phosphonates with specific enzymes (e.g., DNA polymerases) revealed that these compounds could effectively inhibit enzyme activity, providing insights into their potential use in therapeutic applications targeting viral infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of DNA polymerase activity

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